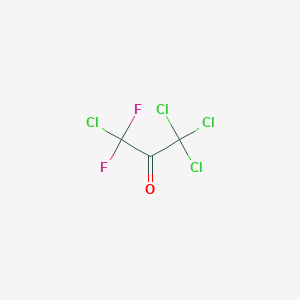
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one is a halogenated ketone with the molecular formula C₃Cl₄F₂O
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one typically involves the halogenation of precursor compounds. One common method is the chlorination and fluorination of hexachloroacetone. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
化学反应分析
Types of Reactions
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less halogenated derivatives.
Oxidation Reactions: The compound can be oxidized to form more complex oxygen-containing compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like acetone or ethanol and moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ketones, while reduction can produce alcohols or less halogenated ketones .
科学研究应用
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying enzyme mechanisms and protein functions .
相似化合物的比较
Similar Compounds
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane: Similar in structure but with additional fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different functional groups.
1,3-Difluoro-2-propanol: A simpler fluorinated alcohol used as a rodenticide.
Uniqueness
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
758-41-8 |
|---|---|
分子式 |
C3Cl4F2O |
分子量 |
231.8 g/mol |
IUPAC 名称 |
1,1,1,3-tetrachloro-3,3-difluoropropan-2-one |
InChI |
InChI=1S/C3Cl4F2O/c4-2(5,6)1(10)3(7,8)9 |
InChI 键 |
CNENXGSNYTUVDC-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(F)(F)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)


![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)

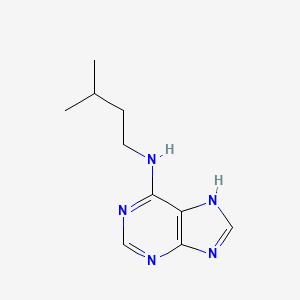
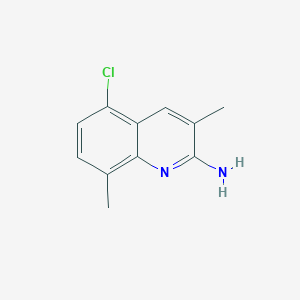
![1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B14141759.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene](/img/structure/B14141779.png)
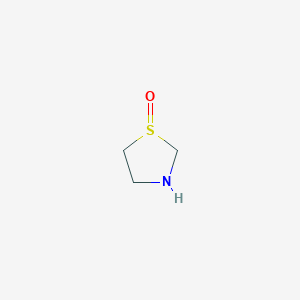
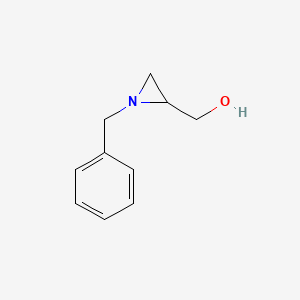
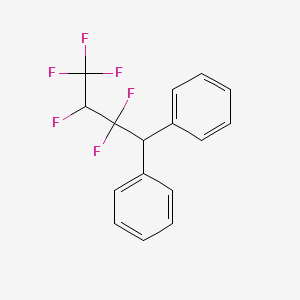
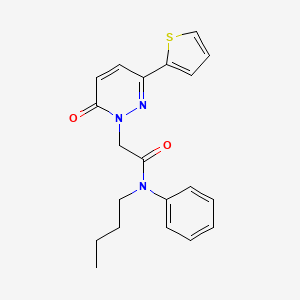
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14141816.png)
